Exemestane - 107868-30-4

Exemestane

Catalog Number: EVT-288072
CAS Number: 107868-30-4
Molecular Formula: C20H24O2
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) is a synthetic, steroidal compound classified as a third-generation aromatase inhibitor (AI). [, , , ] AIs are a class of drugs that block the enzyme aromatase, which is responsible for the final step in estrogen biosynthesis. [, , , ] Unlike non-steroidal AIs, which competitively bind to the aromatase enzyme, Exemestane binds irreversibly, inactivating it. [, , ] This irreversible inactivation makes Exemestane a potent inhibitor of estrogen production, particularly in postmenopausal women where adrenal androgens are the primary source of estrogen. [, , ]

Future Directions
  • Personalized Medicine: Future research should focus on identifying predictive biomarkers for Exemestane response, potentially leveraging pharmacogenomics to optimize treatment strategies and minimize adverse effects. [, ]

  • Combination Therapies: Exploring Exemestane's efficacy in combination with other targeted therapies, such as mTOR inhibitors or CDK 4/6 inhibitors, could further enhance treatment outcomes for advanced breast cancer. [, ]

  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to Exemestane, including the role of epigenetic modifications and tumor microenvironment, is crucial for developing strategies to overcome resistance and improve long-term treatment success. [, ]

  • Long-Term Safety and Quality of Life: Continued monitoring of the long-term safety profile of Exemestane, particularly its impact on bone health and cognitive function, is essential for improving the overall well-being of patients undergoing treatment. [, , ]

Source and Classification

Exemestane is classified as a third-generation steroidal aromatase inhibitor. It is chemically known as 6-methylideneandrosta-1,4-diene-3,17-dione and is derived from the natural steroid testosterone. The compound was first patented in the early 1990s and has been widely used in clinical settings for treating estrogen receptor-positive breast cancer. Its primary mechanism involves inhibiting aromatase, an enzyme responsible for converting androgens to estrogens, thereby reducing estrogen levels in the body .

Synthesis Analysis

The synthesis of exemestane typically involves the dehydrogenation of 6-methylenandrost-4-ene-3,17-dione. A notable method utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as a dehydrogenating agent in the presence of an acid catalyst within an organic solvent like dioxane. The process can be summarized in several steps:

  1. Dehydrogenation: The starting material (6-methylenandrost-4-ene-3,17-dione) is treated with DDQ under controlled temperature conditions (from room temperature to reflux temperature) to facilitate the removal of hydrogen atoms.
  2. Isolation: After the reaction is complete, exemestane is isolated from the reaction mixture.
  3. Purification: The crude product may undergo purification processes such as column chromatography to achieve high purity levels .

Recent advancements have focused on improving yield and purity while reducing costs associated with toxic reagents like DDQ by exploring alternative methods .

Molecular Structure Analysis

The molecular formula of exemestane is C20H24O2C_{20}H_{24}O_{2}, with a molecular weight of 296.39 g/mol. Its structure features a steroid backbone with specific functional groups that contribute to its biological activity:

  • Core Structure: Exemestane retains the four-ring structure characteristic of steroids.
  • Functional Groups: The presence of a double bond between carbons 1 and 2 (C=C) and a ketone group at position 3 (C=O) are critical for its activity as an aromatase inhibitor.

Crystallographic studies have revealed that exemestane can form co-crystals with other compounds (e.g., thiourea), which may alter its physicochemical properties .

Chemical Reactions Analysis

Exemestane undergoes various metabolic transformations in the body, primarily involving hydroxylation and conjugation reactions. Key metabolic pathways include:

  1. Hydroxylation: Enzymes from the cytochrome P450 family catalyze the hydroxylation of exemestane to produce metabolites such as 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one.
  2. Conjugation: Subsequent glucuronidation leads to more polar metabolites that are excreted via urine .

Additionally, studies have identified several major metabolites through liquid chromatography-mass spectrometry techniques, highlighting the complexity of exemestane's metabolism .

Mechanism of Action

Exemestane functions by irreversibly binding to the aromatase enzyme, inhibiting its activity and consequently decreasing estrogen synthesis. This mechanism is particularly beneficial in treating hormone-sensitive breast cancers where estrogen promotes tumor growth.

Key points regarding its mechanism include:

  • Irreversible Binding: Exemestane forms a covalent bond with aromatase, leading to long-lasting inhibition.
  • Reduction in Estrogen Levels: By lowering estrogen levels, exemestane helps slow or stop the growth of estrogen-dependent tumors .
Physical and Chemical Properties Analysis

Exemestane exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dichloromethane but poorly soluble in water.
  • Melting Point: The melting point is approximately 175–177 °C.

These properties are essential for formulation into pharmaceutical preparations and influence its bioavailability and therapeutic efficacy .

Applications

Exemestane's primary application is in oncology as a treatment for postmenopausal women with hormone receptor-positive breast cancer. It is often used after other treatments such as tamoxifen or in combination therapies to enhance efficacy.

Additional applications include:

  • Research: Studied for potential effects on other hormone-dependent conditions.
  • Metabolite Studies: Understanding its metabolites contributes to insights into drug interactions and pharmacogenomics .
Pharmacological Mechanisms of Action

Irreversible Aromatase Inactivation via Suicide Inhibition

Exemestane exerts its primary therapeutic effect through irreversible inhibition of the aromatase enzyme (CYP19A1), which catalyzes the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). This process, termed "suicide inhibition," involves four precise biochemical steps:

  • Substrate Recognition: Exemestane’s steroidal structure allows specific binding to the aromatase active site, exploiting the enzyme’s affinity for its natural substrate, 4-androstenedione [1] [4] [7].
  • Enzymatic Activation: Aromatase metabolizes exemestane, generating a highly reactive intermediate species [4] [6].
  • Covalent Adduct Formation: The activated intermediate forms an irreversible covalent bond with nucleophilic residues within the enzyme’s catalytic pocket [4] [5] [7].
  • Enzyme Inactivation: Covalent modification permanently deactivates aromatase, necessitating de novo enzyme synthesis for functional recovery [1] [7].

Table 1: Biochemical Consequences of Exemestane-Mediated Aromatase Inactivation

ParameterEffect of ExemestaneClinical Impact
Whole-body aromatization>98% reductionNear-complete ablation of peripheral estrogen synthesis [5]
Plasma estradiol (E2)85–95% suppression within 2-3 daysSustained estrogen deprivation in tumors [5] [6]
Duration of inhibition4-5 days post-single doseAllows once-daily dosing due to persistent effect [5] [7]
Enzyme recovery mechanismRequires new protein synthesisPrecludes competitive reversal by endogenous substrates [1] [4]

This mechanism distinguishes exemestane from nonsteroidal inhibitors (anastrozole, letrozole) that reversibly compete with androstenedione at the heme-binding site [4] [7].

Structural Mimicry of 4-Androstenedione: Substrate-Binding Dynamics

Exemestane’s molecular design (C₂₀H₂₄O₂; MW 296.4 g/mol) enables precise molecular deception:

  • Core Similarities: Retains the androstane backbone with critical 3,17-dione functionality identical to 4-androstenedione, ensuring high-affinity recognition by aromatase’s substrate-binding cleft [4] [7].
  • Strategic Modifications:
  • 6-Methylidene group: Introduces a reactive site enabling covalent adduct formation after enzymatic processing [6] [7].
  • 1,2-Dehydrogenation: Creates a conjugated dienone system (Δ¹⁺⁴) altering electron distribution to enhance irreversible binding [6] [7].

Table 2: Structural Comparison of Exemestane and Natural Substrate

Structural Feature4-AndrostenedioneExemestaneFunctional Significance
Androstane skeletonPresentPresentEnsures target enzyme recognition
3-keto groupPresentPresentBinds catalytic site via hydrogen bonding
17-keto groupPresentPresentAnchors molecule in substrate-binding pocket
C4-C5 bondSingle bond (Δ⁴-3-ketone)Double bond (Δ¹⁺⁴-dienone)Enhances planarity and reactivity
C6 substitutionH=CH₂Site for irreversible covalent modification

This structural mimicry allows exemestane to exploit aromatase’s catalytic machinery for its own activation and subsequent enzyme destruction [4] [5] [7]. Binding kinetics reveal exemestane’s IC₅₀ (15 nM) reflects superior affinity over earlier steroidal inhibitors like formestane (IC₅₀ 30 nM) [7].

Androgenic Metabolite Formation and Secondary Pharmacological Effects

Hepatic metabolism of exemestane generates pharmacologically active derivatives with distinct receptor interactions:

  • Primary Metabolic Pathway:
  • CYP3A4-mediated oxidation: Generates 6-hydroxymethylen derivatives (inactive) [5] [7].
  • Aldo-keto reductase reduction: Converts the 17-keto group to 17β-hydroxy, forming 17β-hydroxyexemestane (17β-HE) [5] [7].
  • Androgenic Activity of 17β-HE:
  • Binds androgen receptor (AR) with ≈100-fold greater affinity than parent exemestane (0.28% of dihydrotestosterone’s affinity) [5].
  • Exhibits weak partial agonist activity at AR in vitro [5] [8].
  • Plasma concentrations of 17β-HE reach ~10% of exemestane levels but with significantly higher receptor affinity [5].

Table 3: Receptor Binding Profile of Exemestane and Metabolite

CompoundAndrogen Receptor (AR) Affinity* (% DHT)Estrogen Receptor (ER) AffinityGlucocorticoid/Mineralocorticoid Activity
Exemestane0.28%NegligibleNone detected [1] [5]
17β-hydroxyexemestane~28%NegligibleNone detected [5]
Biological ImpactPotential for androgenic side effects at supratherapeutic dosesNo estrogenic activityMaintains adrenal steroidogenesis selectivity

*DHT = dihydrotestosterone (reference androgen) [5]

Clinical Relevance of Androgenic Metabolite:

  • May counteract estrogen deprivation symptoms (e.g., bone loss, libido reduction) in some patients, though clinical evidence remains limited [6] [8].
  • Does not compromise estrogen suppression efficacy, as 17β-HE lacks aromatase inhibitory activity [5] [7].
  • Contributes to the distinct pharmacological profile differentiating exemestane from nonsteroidal aromatase inhibitors devoid of steroidal metabolites [6] [7].

Properties

CAS Number

107868-30-4

Product Name

Exemestane

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1

InChI Key

BFYIZQONLCFLEV-DAELLWKTSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C

Solubility

Non-soluble
Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water
6.83e-03 g/L

Synonyms

6-methyleneandrosta-1,4-diene-3,17-dione
Aromasil
Aromasin
Aromasine
examestane
exemestane
FCE 24304
FCE-24304

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.